molecular formula C15H15FO2 B14176970 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one CAS No. 918873-85-5

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one

Cat. No.: B14176970
CAS No.: 918873-85-5
M. Wt: 246.28 g/mol
InChI Key: IBORGGSPYGKDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is a chemical compound with a unique structure that includes a fluorophenyl group and a cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cycloheptenone ring may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

Uniqueness

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is unique due to its cycloheptenone ring, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918873-85-5

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C15H15FO2/c16-13-8-5-4-7-12(13)15(18)10-11-6-2-1-3-9-14(11)17/h4-8H,1-3,9-10H2

InChI Key

IBORGGSPYGKDIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.